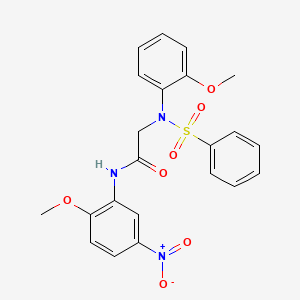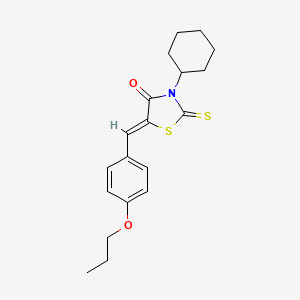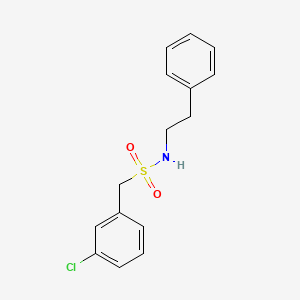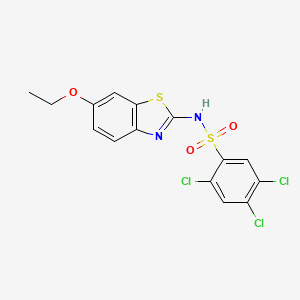![molecular formula C26H27N3O2 B4579260 2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4579260.png)
2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex acrylamides typically involves condensation reactions, where precursor molecules are combined under specific conditions to form the desired compound. A similar compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized from condensation of equimolar equivalents of precursor molecules in boiling ethanol under basic condition, showcasing the general approach towards synthesizing such molecules (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of acrylamides is typically characterized using spectroscopic techniques such as NMR, UV-Visible, FT-IR, and sometimes X-ray diffraction. These techniques provide insights into the arrangement of atoms within the molecule and its electronic structure. For example, detailed spectroscopic analyses were carried out for a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, highlighting the approach used in structural determination (Singh et al., 2013).
Chemical Reactions and Properties
Acrylamides participate in a variety of chemical reactions due to the presence of the reactive acrylamide group. They can undergo polymerization, addition reactions, and serve as key intermediates in the synthesis of more complex molecules. The behavior of a similar compound, 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide, towards various nitrogen nucleophiles, provided regioselective formation of several derivatives, showcasing the chemical reactivity of such molecules (Bondock et al., 2011).
Physical Properties Analysis
The physical properties of acrylamides, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are influenced by the molecular structure and can be studied through crystallography and thermal analysis. For instance, the synthesis and physical characterization of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide provided insights into its crystal growth and thermal behavior, indicative of the methodologies employed in analyzing physical properties of acrylamides (Gupta et al., 2013).
Chemical Properties Analysis
The chemical properties of acrylamides, including reactivity, stability, and interaction with other molecules, are central to their utility in various applications. Studies on molecules such as (Z)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide have revealed interesting properties like piezochromism and protonation stimuli-response, demonstrating the dynamic nature of acrylamides under different conditions (Gao-Feng et al., 2016).
Wissenschaftliche Forschungsanwendungen
Preparation and Characterization of Derivatives
Acrylamide derivatives, including those structurally similar to the compound , have been synthesized for various applications. For instance, the preparation of selenazinones from reactions involving acrylamide derivatives showcases the compound's utility in synthesizing heterocyclic compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Yokoyama et al., 1986).
Mechanofluorochromic Properties
Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives demonstrates the potential of these compounds in developing materials with novel optical properties. These materials could find applications in sensors, displays, and other technologies where changes in mechanical force can be visually monitored through changes in fluorescence (Qing‐bao Song et al., 2015).
Herbicidal Activity
The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates and their evaluation as herbicidal agents highlight the potential agricultural applications of acrylamide derivatives. These compounds have been found to exhibit significant herbicidal activities, suggesting their utility in developing new herbicides (Wang et al., 2004).
Corrosion Inhibition
Acrylamide derivatives have been studied for their corrosion inhibition properties on metals in acidic environments. Such compounds can significantly reduce corrosion, making them valuable in protecting metal surfaces in industrial settings (Abu-Rayyan et al., 2022).
Solar Cell Applications
Organic sensitizers for solar cell applications, including those containing acrylamide functional groups, have been engineered to enhance the efficiency of dye-sensitized solar cells. These compounds contribute to the development of renewable energy technologies by improving the conversion efficiency of sunlight to electricity (Kim et al., 2006).
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-6-31-24-11-8-10-23(15-24)28-26(30)22(16-27)14-21-13-18(3)29(20(21)5)25-12-7-9-17(2)19(25)4/h7-15H,6H2,1-5H3,(H,28,30)/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIOYLLREDOXRC-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3C)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=CC(=C3C)C)C)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579189.png)


![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4579211.png)

![2-({3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4579221.png)


![4-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4579251.png)
![ethyl 4-{[3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4579256.png)

![ethyl 3-methyl-4-[(phenoxyacetyl)amino]benzoate](/img/structure/B4579270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-methylbenzyl)glycinamide](/img/structure/B4579271.png)
![N-{(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)[4-(difluoromethoxy)phenyl]methyl}-4-methylaniline](/img/structure/B4579285.png)